Hexyl 2-methylbutanoate is typically derived from natural sources or synthesized through chemical reactions involving alcohols and carboxylic acids. It falls under the category of flavor and fragrance agents, primarily used in the food industry for its pleasant aroma reminiscent of fruits and green notes .
The synthesis of hexyl 2-methylbutanoate can be achieved through several methods, primarily involving the esterification reaction between 2-methylbutanoic acid and hexanol.
The molecular structure of hexyl 2-methylbutanoate features a central carbon chain with branching, characteristic of esters.
The geometry around the carbon atoms in the ester group is tetrahedral due to sp³ hybridization, while the carbonyl carbon exhibits a trigonal planar configuration due to sp² hybridization .
Hexyl 2-methylbutanoate can undergo various chemical reactions typical for esters:
The mechanism of action for hexyl 2-methylbutanoate primarily relates to its use as a flavoring agent in food products. Its pleasant aroma activates olfactory receptors in humans, contributing to flavor perception.
Hexyl 2-methylbutanoate exhibits several notable physical and chemical properties:
Hexyl 2-methylbutanoate may pose environmental hazards; it is classified as potentially harmful to aquatic life with long-lasting effects. Proper handling and disposal measures should be followed according to safety data sheets .
Hexyl 2-methylbutanoate finds extensive applications across various industries:
Hexyl 2-methylbutanoate (CAS 10032-15-2) is a branched-chain fatty acid ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol. Its structure consists of a 2-methylbutanoic acid moiety esterified with a hexanol chain, yielding the systematic name hexyl 2-methylbutanoate (IUPAC) or alternatively, hexyl 2-methylbutyrate (common nomenclature). The compound’s SMILES notation (CCCCCCOC(=O)C(C)CC
) and InChIKey (YUECNVSODFDKOQ-UHFFFAOYSA-N
) provide unambiguous descriptors for its chemical structure [2] [4]. It is cataloged under identifiers including HMDB0039215 (Human Metabolome Database), FEMA 3499 (Flavor and Extract Manufacturers Association), and PubChem CID 24838 [1] [2] [3].
First characterized in the mid-20th century, hexyl 2-methylbutanoate gained prominence as a flavor compound through studies of fruit volatiles. Its discovery emerged from gas chromatography-mass spectrometry (GC-MS) analyses of apple and berry aromas, where it was identified as a trace constituent contributing to "green-fruity" notes. By the 1980s, it was industrially synthesized for use in flavor formulations, receiving GRAS (Generally Recognized As Safe) status under FDA 21 CFR 172.515 and JECFA (Joint FAO/WHO Expert Committee on Food Additives) approval [3] [7]. Regulatory milestones include its inclusion in the EU Flavoring Regulation 1334/2008, cementing its use in food and fragrance products [8].
This ester bridges academic and industrial domains due to its dual role as a plant semiochemical and a versatile flavor additive. Industrially, it is a key ingredient in fruit flavor formulations (e.g., apple, strawberry) and fragrances, with compliance certifications including Kosher, Halal, and FCC (Food Chemicals Codex) [3] [8]. Academically, it serves as a model compound in studies of ester synthesis kinetics and plant-insect interactions. Its low odor threshold (ppm range) and complex organoleptic properties make it a subject of ongoing research in flavor chemistry and chemical ecology [5] [9].
"A long-lasting sweet, fruity green apple note with fleshy banana and pear nuances" [5] [9].
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